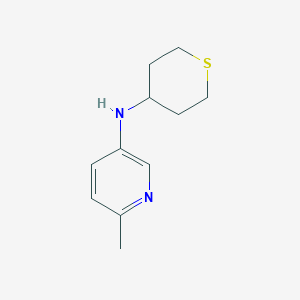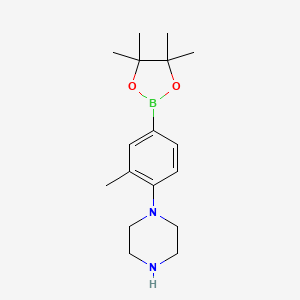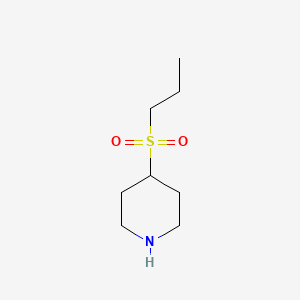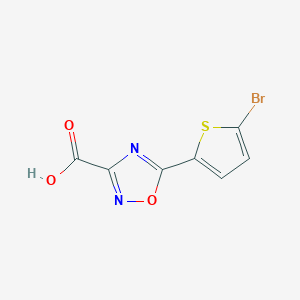![molecular formula C14H17NO4S B13066213 2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid is a compound of interest in various scientific fields due to its unique structural properties This compound features a benzyloxycarbonyl group, an amino group, and a thiolan-3-yl group attached to an acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid typically involves multiple steps:
Formation of the Benzyloxycarbonyl Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Thiolan-3-yl Group: The thiolan-3-yl group can be introduced via a nucleophilic substitution reaction using a suitable thiol compound.
Formation of the Acetic Acid Backbone: The final step involves the formation of the acetic acid backbone through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The thiolan-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing selective reactions at other sites. The thiolan-3-yl group can undergo oxidation or reduction, influencing the compound’s reactivity and interaction with biological molecules. The acetic acid backbone provides a site for further functionalization and conjugation with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid: Similar structure but with an oxolan-3-yl group instead of a thiolan-3-yl group.
2-{[(Benzyloxy)carbonyl]amino}-2-(hydroxyethyl)acetic acid: Contains a hydroxyethyl group instead of a thiolan-3-yl group.
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid is unique due to the presence of the thiolan-3-yl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H17NO4S |
|---|---|
Poids moléculaire |
295.36 g/mol |
Nom IUPAC |
2-(phenylmethoxycarbonylamino)-2-(thiolan-3-yl)acetic acid |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)12(11-6-7-20-9-11)15-14(18)19-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Clé InChI |
IHCNTXWEURLGDT-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)






![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)



